Product packaging for Octadecan-1-ol;phosphoric acid(Cat. No.:CAS No. 39471-52-8)

Octadecan-1-ol;phosphoric acid

Cat. No.: B1582795
CAS No.: 39471-52-8
M. Wt: 368.5 g/mol
InChI Key: HMLIQCQTRZELBY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation in Scholarly Discourse

The compound is identified by several names and chemical identifiers across scholarly and commercial platforms. The IUPAC name is octadecan-1-ol;phosphoric acid. nih.gov It is frequently referred to by synonyms such as Octadecyl Phosphate (B84403), Stearyl Phosphate, and Monooctadecyl Phosphate. alfa-industry.com The Chemical Abstracts Service (CAS) has assigned it the registry number 2958-09-0 for the ester form and 39471-52-8 for the complex of octadecan-1-ol and phosphoric acid. chemicalbook.com

The molecular structure features a saturated 18-carbon (octadecyl) chain linked to a phosphate group via an ester bond. This structure gives the molecule its amphiphilic character, with the long hydrocarbon tail being hydrophobic and the phosphate group being hydrophilic.

Interactive Table: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nih.gov
Synonyms Octadecyl Phosphate, Stearyl Phosphate, Monostearyl Phosphate alfa-industry.com
CAS Number 2958-09-0 (ester), 39471-52-8 (complex) nih.govchemicalbook.com
Molecular Formula C18H39O4P (ester), C18H41O5P (complex) nih.govchemicalbook.comalfa-chemistry.com
Molecular Weight 350.47 g/mol (ester), 368.5 g/mol (complex) nih.govchemicalbook.comalfa-chemistry.com
Physical State White waxy solid chemicalbook.comalfa-chemistry.com
Boiling Point 465.6°C at 760mmHg alfa-industry.com
Flash Point 235.4°C alfa-industry.com
Density 0.997 g/cm³ alfa-industry.com

Historical Perspectives on Fatty Alcohol Phosphate Research

The study of fatty acids and their derivatives dates back to the early 19th century with the work of French chemist Michel-Eugène Chevreul, who first isolated a fatty acid from animal fats. nih.gov The development of fatty alcohol production, initially from natural sources like sperm whale oil and later through chemical synthesis from vegetable oils and petrochemicals, paved the way for the creation of a wide range of oleochemicals. nih.gov

The synthesis of phosphate esters from fatty alcohols emerged as researchers sought to create new types of surfactants and specialty chemicals. Early production methods focused on controlling reaction conditions to produce high-purity phosphate esters. These efforts were driven by the need for emulsifiers, stabilizers, and corrosion inhibitors in various industries. lamberti.com Research in the latter half of the 20th century and into the 21st century began to explore more sophisticated applications, such as their use as coupling agents in polymer composites and as functional additives in materials science. upm.edu.my The direct esterification of o-phosphoric acid with fatty alcohols became a key industrial process for producing these compounds. google.com

Significance in Contemporary Chemical and Biochemical Research

Octadecyl phosphate is a subject of ongoing research due to its versatile properties and potential applications.

In Chemical Research:

Surface Modification and Self-Assembly: Research has shown that octadecylphosphoric acid can self-assemble on metal oxide surfaces, such as tantalum oxide (Ta₂O₅), to form well-ordered, 2.2 nm thick monolayers. acs.org These layers exhibit strong bonding between the phosphate headgroup and the metal cations, creating potential for applications in sensor technology, biomaterial surface modification, and composite interfaces. acs.org

Materials Science: In materials science, octadecyl dihydrogen phosphate has been used as a size-controlling additive in the synthesis of calcium carbonate particles. Its addition during the carbonation process inhibits crystal growth and modifies the surface to be more hydrophobic by depositing calcium alkyl phosphates on the particle surfaces.

Emulsion Polymerization and Surfactants: As a phosphate ester surfactant, it is used as a co-surfactant in emulsion polymerization to stabilize latex particles and impart water resistance to the resulting polymer film. lamberti.com Its amphiphilic nature makes it an effective emulsifier and dispersing agent for pigments and other active ingredients in various formulations. lamberti.com The U.S. production volume of the broader "Phosphoric acid, octadecyl ester" category was reported to be 994,101 lbs in 2019. nih.govepa.gov

In Biochemical Research:

Lipid Bilayer and Membrane Studies: Due to its structural similarity to natural phospholipids (B1166683), octadecyl phosphate is used in biochemical research to study the properties of lipid bilayers. Its incorporation into model membranes allows researchers to investigate effects on membrane fluidity, permeability, and stability, which are crucial for understanding cellular functions.

Drug Delivery: The ability of octadecyl phosphate to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs, potentially enhancing their bioavailability in pharmaceutical formulations.

Bioactive Lipid Analogs: Analogs such as 1-octadecyl-2-hydroxy-sn-glycero-3-phosphate are studied as bioactive lipid mediators. caymanchem.comcaymanchem.com These compounds interact with specific G protein-coupled receptors (LPA receptors) to trigger various cellular responses, including platelet aggregation, cell proliferation, and smooth muscle contraction. caymanchem.comcaymanchem.com Alkyl ether-linked LPA derivatives like 1-octadecyl LPA often show higher biological activity compared to their acyl counterparts. caymanchem.comcaymanchem.com For instance, 1-octadecyl LPA has a significantly lower EC₅₀ value for platelet aggregation (9 nM) compared to 1-octadecanoyl LPA (177 nM). caymanchem.comcaymanchem.com

Table: Summary of Research Findings on Octadecyl Phosphate and its Analogs

Research AreaFindingSignificanceSource(s)
Surface Chemistry Forms self-assembled monolayers on tantalum oxide surfaces.Potential for use in sensors and biomaterial coatings. acs.org
Materials Science Acts as a crystal growth inhibitor and hydrophobizing agent for calcium carbonate.Application in controlling particle size and properties in material synthesis.
Biochemical Signaling 1-Octadecyl LPA analog activates LPA receptors, inducing platelet aggregation.Important tool for studying lipid signaling pathways and potential therapeutic targets. caymanchem.comcaymanchem.com
Drug Delivery Can be used to create stable emulsions for drug encapsulation.Potential to improve the delivery and bioavailability of hydrophobic drugs.

Scope of Academic Inquiry

The academic inquiry into this compound is primarily focused on its physicochemical properties and its application in materials science and biochemistry. The scope of this article is to provide a detailed overview of its nomenclature, historical context, and its current role in scientific research. The discussion is centered on its synthesis, surface activity, self-assembly characteristics, and its function as a bioactive lipid analog. This article will adhere strictly to these academic themes, presenting research findings and established scientific knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41O5P B1582795 Octadecan-1-ol;phosphoric acid CAS No. 39471-52-8

Properties

IUPAC Name

octadecan-1-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h19H,2-18H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLIQCQTRZELBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Phosphoric acid, octadecyl ester
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CAS No.

39471-52-8
Record name AX 71
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearyl phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, octadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, octadecyl ester
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Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization of Octadecyl Phosphate (B84403)

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By interacting with electromagnetic radiation, molecules like octadecyl phosphate produce unique spectra that act as molecular fingerprints. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For octadecyl phosphate, ¹H, ³¹P, and ¹³C-NMR are particularly informative.

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the octadecyl (stearyl) chain. A typical ¹H-NMR spectrum of a long-chain alkyl ester reveals distinct signals corresponding to different proton environments. nih.gov The spectrum is characterized by a terminal methyl group (CH₃), a long chain of methylene groups ((CH₂)n), and a methylene group bonded to the phosphate oxygen (O-CH₂).

The expected chemical shifts and multiplicities are as follows:

A triplet signal around 0.88 ppm is characteristic of the terminal methyl (CH₃) protons. researchgate.net

A large, complex signal, often appearing as a broad multiplet, is observed around 1.26 ppm , corresponding to the numerous methylene (CH₂) protons of the long alkyl chain. researchgate.net

The methylene protons adjacent to the phosphate group (α-CH₂) are deshielded and typically appear as a triplet around 4.05 ppm . researchgate.net

Protons of the P-OH groups would likely produce a broad singlet, the position of which is highly dependent on solvent and concentration.

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Terminal CH₃~0.88Triplet (t)
(CH₂)n Chain~1.26Multiplet (m)
α-CH₂ (adjacent to COCH₂)~2.0Multiplet (m)
O-CH₂~4.05Triplet (t)

³¹P-NMR spectroscopy is a highly specific and effective method for analyzing phosphorus-containing compounds. researchgate.net The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it one of the easier nuclei to study by NMR. oxinst.comwikipedia.org The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, providing direct insight into the nature of the phosphate group.

For organophosphates, chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org Compounds of the type O=P(OR)₃ generally exhibit signals in the range of -20 to 0 ppm. science-and-fun.de Therefore, the ³¹P-NMR spectrum of octadecyl phosphate is expected to show a single resonance in this region, confirming the presence of the phosphate ester moiety. The spectrum is usually recorded with proton decoupling to simplify the signal to a single sharp peak. wikipedia.org

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Although less sensitive than ¹H-NMR, it offers a distinct signal for each unique carbon atom. In the ¹³C-NMR spectrum of octadecyl phosphate, the signals for the long alkyl chain are well-resolved.

Key expected chemical shifts for the carbon backbone include:

The terminal methyl carbon (CH₃) appears at the highest field, around 14.1 ppm . researchgate.net

The carbon atom bonded directly to the phosphate oxygen (O-CH₂) is significantly deshielded and appears downfield, typically around 64-65 ppm . researchgate.net

A dense cluster of signals between 22 and 32 ppm corresponds to the multiple methylene carbons within the long alkyl chain. researchgate.net

The carbonyl carbon in a similar long-chain ester appears at approximately 174.0 ppm, providing a reference for the spectral region of carbons bonded to electronegative atoms. researchgate.net

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Terminal CH₃~14.1
(CH₂)n Chain~22 - 32
O-CH₂~64.4

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of octadecyl phosphate displays characteristic absorption bands that confirm its structure.

The key vibrational bands observed are:

O-H Stretching: A very broad and strong absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the hydroxyl (O-H) groups of the phosphoric acid moiety.

C-H Stretching: Strong, sharp bands around 2920 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the long alkyl chain's methylene groups. researchgate.net

P=O Stretching: A strong band typically found in the 1250-1200 cm⁻¹ region is indicative of the phosphoryl (P=O) double bond.

P-O-C Stretching: Absorptions in the 1050-990 cm⁻¹ range are attributed to the stretching vibrations of the P-O-C (ester) linkage. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
O-H Stretch3400 - 2500 (Broad)Phosphoric Acid (P-OH)
C-H Stretch2920 and 2850Alkyl Chain (-CH₂-)
P=O Stretch1250 - 1200Phosphoryl
P-O-C Stretch1050 - 990Phosphate Ester

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing phosphate compounds. colby.edu

For octadecyl phosphate (C₁₈H₃₉O₄P, Molecular Weight: ~350.47 g/mol ), analysis via ESI-MS in negative ion mode is common. nist.govalfa-chemistry.com The deprotonated molecular ion, [M-H]⁻ , would be observed at m/z ≈ 349.25 .

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information. For a closely related analog, octadecyl thiophosphate, CID of the [M-H]⁻ precursor ion at m/z 363.1 produced an intense product ion at m/z 94.9. nih.gov A similar fragmentation pathway for octadecyl phosphate would involve cleavage at the phosphate ester bond. The primary fragmentation pathways for the [M-H]⁻ ion of octadecyl phosphate would likely include:

Cleavage of the P-O bond, leading to the formation of a dihydrogen phosphate anion [H₂PO₄]⁻ at m/z 97 .

Loss of the octadecyl chain as an alkene (C₁₈H₃₆), resulting in a phosphoric acid fragment.

This fragmentation pattern helps to confirm the connectivity of the alkyl chain to the phosphate head group.

IonExpected m/zDescription
[M-H]⁻~349.25Deprotonated Molecular Ion
[H₂PO₄]⁻~97Product Ion (from P-O cleavage)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For a compound like stearyl phosphate, which is often part of complex commercial products, various chromatographic methods are employed to assess its purity, determine its structure, and quantify its presence in different matrices.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, stearyl phosphate, with its long alkyl chain and polar phosphate head, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. To overcome this limitation, derivatization is employed to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative. researchgate.netyoutube.com

The primary targets for derivatization on the stearyl phosphate molecule are the acidic protons of the phosphate group. Common derivatization strategies include:

Silylation: This is one of the most common derivatization techniques. It involves replacing the active hydrogen atoms in the phosphate group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine, are used. researchgate.netresearchgate.netdigitaloceanspaces.com The resulting TMS-ester of stearyl phosphate is significantly more volatile and less polar, making it amenable to GC analysis. researchgate.net

Alkylation/Esterification: This method converts the acidic phosphate moiety into an ester. For instance, benzylation can be achieved by refluxing the sample with a reagent like 3-benzyl-1-p-tolyltriazene in a suitable solvent such as acetone (B3395972). d-nb.info The resulting benzyl esters are volatile enough for GC separation and can be detected with high sensitivity using a phosphorus-specific detector like a flame-photometric detector (FPD). d-nb.info

Once derivatized, the sample is injected into the gas chromatograph. The choice of column is critical; for instance, wax columns are effective for polar compounds, but care must be taken as strong acids can shorten column life. researchgate.net

Table 1: Example GC Derivatization Methods for Alkyl Phosphates

Derivatization MethodReagent(s)Typical ConditionsDetectorReference
SilylationBSTFA + TMCS in PyridineReaction at 70°C for 30 minutesFID, TOF-MS digitaloceanspaces.com
Benzylation3-benzyl-1-p-tolyltriazene in AcetoneRefluxingFPD (Phosphorus Mode) d-nb.info

Liquid Chromatography (LC)

Liquid chromatography is a versatile separation technique that does not require the analyte to be volatile, making it highly suitable for the direct analysis of compounds like stearyl phosphate.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of stearyl phosphate and analyzing its composition in commercial mixtures, which often contain mono- and diester forms, as well as residual starting materials. researchgate.net

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Due to the anionic nature of stearyl phosphate, ion-pairing or ion-suppression techniques are often necessary for good peak shape and retention.

Ion-Pairing Chromatography: An ion-pairing agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium acetate), is added to the mobile phase. nih.gov This agent forms a neutral ion-pair with the anionic phosphate, which can then be retained and separated on a reversed-phase column.

Ion-Suppression Chromatography: The pH of the mobile phase is adjusted with an acid (e.g., phosphoric acid) to suppress the ionization of the phosphate group, allowing for its retention on the column as a less polar, protonated species.

Detection can be accomplished using a variety of detectors, including UV-Vis detectors if the analyte has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

When stearyl phosphate is a component in a highly complex matrix, such as a petroleum product or a cosmetic formulation, one-dimensional chromatography may not provide sufficient resolution. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. researchgate.net

In GCxGC, the effluent from a primary GC column is passed through a modulator, which traps, focuses, and re-injects small fractions onto a second, shorter column with a different stationary phase (e.g., nonpolar followed by polar). This results in a two-dimensional separation space, allowing for the resolution of components that would co-elute in a single-column system.

As with standard GC, derivatization to a volatile form (e.g., TMS esters) is a prerequisite. researchgate.netdigitaloceanspaces.com The coupling of GCxGC with a fast detector, such as a Time-of-Flight Mass Spectrometer (TOF-MS), provides both the high resolving power of the chromatography and the definitive identification capabilities of mass spectrometry, making it a powerful tool for analyzing stearyl phosphate in challenging samples. nih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the analysis of surfactants. rsc.orgnih.gov

For anionic surfactants like stearyl phosphate, SFC operates as a form of normal-phase chromatography. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to HPLC. wikipedia.org To analyze ionic compounds, modifiers (e.g., methanol) and additives (e.g., ion-pairing agents) are often added to the mobile phase to ensure proper elution and peak shape. chromatographyonline.com SFC can be coupled with various detectors, including mass spectrometry, for sensitive and specific analysis. nih.gov

Potentiometric Titration for Acidic Proton Determination

Commercial stearyl phosphate is a mixture containing mono-stearyl phosphate, di-stearyl phosphate, and often residual free phosphoric acid. researchgate.netp2infohouse.org Potentiometric titration is a robust and widely used method to quantify the proportions of these components. researchgate.netscientific.net

The method relies on the different acidities of the protons in the mixture. Phosphoric acid is a triprotic acid, the mono-stearyl ester is a diprotic acid, and the di-stearyl ester is a monoprotic acid. These different species have distinct pKa values, leading to multiple inflection points (equivalence points) in a titration curve when titrated with a strong base like potassium hydroxide (B78521) (KOH). researchgate.netp2infohouse.orgthermal-lube.com

By carefully analyzing the titration curve—a plot of pH or potential (mV) versus the volume of titrant added—two key equivalence points can be identified:

First Equivalence Point (pH ~4-5): This corresponds to the neutralization of the first proton from phosphoric acid and the first proton from the monoester, along with the single proton from the diester.

Second Equivalence Point (pH ~8-9): This corresponds to the neutralization of the second proton from phosphoric acid and the second proton from the monoester.

The volume of titrant consumed to reach each equivalence point allows for the calculation of the "Acid Value" for each stage. From these values, the molar percentages of monoester, diester, and free phosphoric acid in the sample can be calculated. researchgate.netp2infohouse.org

Table 2: Example Compositional Analysis of Fatty Alcohol Phosphates by Titration

Phosphated AlcoholMonoester (%)Diester (%)Free Phosphoric Acid (%)Reference
Hexyl Alcohol Phosphate63.441.25.0 researchgate.net
Octyl/Decyl Alcohol Phosphate58.341.50.2 researchgate.net
Lauryl Alcohol Phosphate54.744.70.6 researchgate.net

Note: The data presented are for illustrative purposes based on similar short-chain fatty alcohol phosphates and demonstrate the type of results obtained from potentiometric titration.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Behavior in Material Precursors)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly insightful for understanding the thermal stability and decomposition profile of "Octadecan-1-ol;phosphoric acid," especially when it is used as a precursor in material synthesis.

In a typical TGA experiment for "this compound," the sample would be heated at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve would plot the percentage of weight loss against temperature. The data from such an analysis would reveal:

Decomposition Temperatures: The onset temperature of decomposition and the temperatures of maximum weight loss provide information about the thermal stability of the compound. For "this compound," one might expect a multi-step decomposition process, potentially involving the loss of the octadecan-1-ol component followed by the decomposition of the phosphoric acid moiety at higher temperatures.

Residual Mass: The amount of residue left at the end of the experiment can indicate the formation of a char or an inorganic residue (e.g., polyphosphoric acid or other phosphate species), which is important for applications in flame retardants or ceramic precursors.

Kinetic Analysis: The TGA data can be used to determine the kinetics of the decomposition reaction, providing insights into the reaction mechanism.

While specific TGA data for "this compound" is not widely available in public literature, the expected thermal behavior can be inferred from the properties of its constituent components, octadecan-1-ol (stearyl alcohol) and phosphoric acid. Stearyl alcohol is known to melt around 59°C and boil at higher temperatures, while phosphoric acid undergoes a series of condensation reactions upon heating, forming pyrophosphoric acid and then polyphosphoric acids. The TGA curve of the compound would likely reflect a combination of these thermal events.

Table 1: Hypothetical TGA Data for this compound (Note: This table is illustrative and based on general principles of thermal analysis, as specific experimental data for this compound is not available in the reviewed literature.)

Temperature Range (°C)Weight Loss (%)Associated Process
100 - 2505 - 10Loss of adsorbed water and volatile impurities
250 - 40040 - 60Decomposition and volatilization of the octadecanol chain
> 40010 - 20Condensation and decomposition of phosphoric acid moiety

Microstructural and Morphological Analysis in Material Science Applications (e.g., SEM, TEM, XRD)

The microstructural and morphological properties of "this compound" are critical for its performance in various material science applications, such as coatings, lubricants, and as a component in nanocomposites. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are employed to investigate these characteristics.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. For "this compound" in its solid form, SEM analysis would reveal information about its particle size, shape, and surface texture. In composite materials, SEM can be used to visualize the dispersion and distribution of the compound within the matrix.

Transmission Electron Microscopy (TEM): TEM is used to study the internal structure of materials at a much higher resolution than SEM. For nanomaterials synthesized using "this compound" as a precursor or stabilizer, TEM can provide detailed information on the size, shape, and crystal structure of the nanoparticles.

X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystalline structure of a material. An XRD pattern of "this compound" would reveal whether the compound is crystalline or amorphous. If crystalline, the positions and intensities of the diffraction peaks can be used to identify the crystal system and unit cell parameters. In studies involving materials treated with phosphoric acid, XRD patterns can show changes in the crystallinity of the material. For instance, the interaction of phosphoric acid can lead to the appearance of new crystalline phases or a decrease in the intensity of existing peaks, indicating a reaction or structural modification. researchgate.netresearchgate.net

While specific SEM, TEM, and XRD data for pure "this compound" are not readily found in the literature, the application of these techniques is standard for characterizing materials containing long-chain alcohols and phosphate groups.

Table 2: Application of Microstructural and Morphological Analysis Techniques

TechniqueInformation ObtainedRelevance to this compound Applications
SEMParticle size and shape, surface morphology, dispersion in composites.Quality control of the raw material, understanding its interaction and distribution in a polymer or ceramic matrix.
TEMInternal structure, nanoparticle size and morphology, crystal lattice imaging.Characterization of nanomaterials synthesized using the compound as a surfactant, stabilizer, or precursor.
XRDCrystalline or amorphous nature, crystal structure, phase identification, changes in crystallinity upon treatment.Determining the solid-state structure of the compound, and studying its effect on the crystal structure of other materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial step in the characterization of any chemical compound to verify its empirical and molecular formula. For "this compound" (C₁₈H₄₁O₅P), elemental analysis would involve the quantitative determination of the mass percentages of carbon (C), hydrogen (H), and phosphorus (P). The oxygen (O) content is typically determined by difference.

The theoretical elemental composition of "this compound" can be calculated from its molecular formula and the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0118216.1858.67
Hydrogen (H)1.014141.4111.24
Oxygen (O)16.00580.0021.71
Phosphorus (P)30.97130.978.40
Total 368.56 100.00

Experimental values obtained from elemental analysis techniques, such as combustion analysis for C and H, and inductively coupled plasma (ICP) spectroscopy for P, would be compared against these theoretical values. A close agreement between the experimental and theoretical percentages would confirm the purity and elemental composition of the synthesized or procured "this compound." Any significant deviation would suggest the presence of impurities or that the compound has a different stoichiometry.

Mechanistic Studies of Octadecyl Phosphate Interactions in Model Systems

Interactions with Artificial and Biomimetic Membranes

The dual character of octadecyl phosphate (B84403), possessing a long, hydrophobic octadecyl tail and a hydrophilic phosphate headgroup, dictates its behavior in aqueous environments and its interactions with lipid assemblies. These interactions are fundamental to understanding its potential roles in modifying membrane properties and forming supramolecular structures.

Lipid Bilayer Perturbation and Fluidity Modulation Studies

The incorporation of octadecyl phosphate into lipid bilayers can significantly alter the physical properties of the membrane. The long, saturated C18 alkyl chain of octadecyl phosphate promotes van der Waals interactions with the acyl chains of neighboring phospholipids (B1166683). This is analogous to the effect of other saturated fatty acids, which are known to make membranes more rigid researchgate.net.

Studies on self-assembled monolayers (SAMs) of alkyl phosphates on titanium oxide surfaces have shown that the length of the alkyl chain plays a crucial role in the ordering and packing of the monolayer. A higher degree of order and packing density is observed for alkyl phosphates with chain lengths exceeding 15 carbon atoms nih.govacs.org. This suggests that octadecyl phosphate, with its C18 chain, would form highly ordered and densely packed domains within a lipid bilayer. This increased packing is expected to decrease the fluidity of the membrane. The ordering effect is also influenced by the ability of the phosphate headgroups to form intermolecular hydrogen bonds, further stabilizing the packed structure.

The table below summarizes the expected effects of incorporating octadecyl phosphate into a lipid bilayer based on studies of similar long-chain molecules.

Membrane PropertyExpected Effect of Octadecyl Phosphate IncorporationRationale
Fluidity DecreaseThe long, saturated C18 chain increases van der Waals forces and promotes tighter packing of lipid tails researchgate.net.
Packing Density IncreaseStudies on alkyl phosphate SAMs show that chains longer than C15 lead to higher packing density nih.govacs.org.
Permeability DecreaseIncreased packing density and reduced fluidity create a less permeable barrier to small molecules.
Phase Transition Temperature (Tm) IncreaseThe stabilization of the gel phase through enhanced van der Waals interactions would require more energy to transition to the liquid-crystalline phase.

Micelle Formation and Supramolecular Assembly Mechanisms

As a surfactant, octadecyl phosphate can self-assemble into various supramolecular structures in aqueous solutions, most notably micelles. Above a certain concentration, known as the critical micelle concentration (CMC), the hydrophobic octadecyl tails aggregate to minimize their contact with water, while the hydrophilic phosphate headgroups form the outer surface of the micelle, interacting with the surrounding aqueous environment.

The formation of these micelles and other supramolecular assemblies is governed by a combination of non-covalent interactions, including the hydrophobic effect, van der Waals forces between the alkyl chains, and electrostatic and hydrogen-bonding interactions between the phosphate headgroups.

Role in Liposomal Systems for Research Applications

Liposomes, which are spherical vesicles composed of one or more lipid bilayers, are extensively used in research, particularly as drug delivery systems xiahepublishing.comnih.govresearchgate.net. The physical and chemical properties of liposomes, such as their stability, surface charge, and permeability, can be tailored by modifying their lipid composition rjpdft.commdpi.com.

Octadecyl phosphate can be incorporated into liposomal formulations to modulate these properties. Its long saturated chain can enhance the stability of the liposomal membrane by increasing the packing density of the lipid bilayer nih.govacs.org. Furthermore, the phosphate headgroup imparts a negative charge to the liposome (B1194612) surface at physiological pH. This negative charge can prevent the aggregation of liposomes due to electrostatic repulsion and can also influence their interaction with cells and other biological components. For instance, dicetyl phosphate, a C16 analogue, is used to create negatively charged liposomes rjpdft.com.

In research applications, molecules with an octadecyl chain are often used as anchors to attach fluorescent probes or targeting ligands to the surface of liposomes. For example, octadecyl rhodamine is a fluorescent dye that is widely used to label liposomes for tracking their distribution in vitro and in vivo cd-bioparticles.netcd-bioparticles.net. This demonstrates the utility of the octadecyl anchor in stably incorporating functional molecules into lipid bilayers for research purposes.

Enzymatic and Chemical Hydrolysis Mechanisms of Phosphate Esters

The stability of the phosphate ester bond in octadecyl phosphate is a key determinant of its persistence and function in different chemical environments. Understanding the mechanisms of its hydrolysis is crucial for predicting its behavior in both biological and industrial settings.

Phosphoryl Group Transfer Kinetics and Pathways in Aqueous Solutions

The hydrolysis of phosphate monoesters like octadecyl phosphate in aqueous solution can proceed through different mechanistic pathways unm.edunih.gov. The reactivity is highly dependent on the protonation state of the phosphate group. Generally, the monoanionic form of a phosphate monoester is more reactive than the dianionic form, except for esters with very good leaving groups.

The hydrolysis of the monoanion is thought to proceed via a dissociative mechanism, involving a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen. This is followed by the rate-limiting fission of the P-O bond to form a metaphosphate intermediate (PO₃⁻) and the alcohol nih.gov. The metaphosphate intermediate is highly reactive and is rapidly attacked by a water molecule to form inorganic phosphate.

The general pathways for phosphoryl group transfer include unm.edufrontiersin.org:

Associative (Addition-Elimination): Involves the formation of a pentacoordinate phosphorane intermediate.

Concerted (Sₙ2-like): Involves a single transition state with simultaneous bond formation to the nucleophile and bond breaking with the leaving group.

Dissociative (Elimination-Addition): Involves the formation of a metaphosphate intermediate, as described above for monoanions.

Enzymatic hydrolysis of phosphate esters is often catalyzed by phosphatases. These enzymes can significantly accelerate the rate of hydrolysis by providing a specific environment that stabilizes the transition state of the reaction. For instance, alkaline phosphatase, a metalloenzyme, utilizes metal ions to activate the phosphorus atom for nucleophilic attack and to provide a coordinated hydroxide (B78521) ion as the nucleophile libretexts.org.

Influence of Solvent Environment on Reaction Mechanisms

The solvent environment has a profound effect on the rate and mechanism of phosphate ester hydrolysis frontiersin.orgnih.gov. Changing the solvent from water to less polar or dipolar aprotic solvents can lead to dramatic rate enhancements.

For example, the hydrolysis of the dianion of p-nitrophenyl phosphate is accelerated by a factor of 10⁶ to 10⁷ in >95% aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water nih.gov. Similarly, the hydrolysis of the unactivated phosphate diester dineopentyl phosphate is significantly faster in the non-polar aprotic solvents acetone (B3395972) and cyclohexane (B81311) than in water. At 25°C, the second-order rate constant for its hydrolysis is increased by factors of 5 x 10⁵ in acetone and 2 x 10⁹ in cyclohexane nih.gov.

This rate acceleration in non-aqueous solvents is attributed to the destabilization of the charged ground state of the phosphate ester and better solvation of the more charge-delocalized transition state. In aqueous solutions, the negatively charged phosphate group is strongly solvated by water molecules through hydrogen bonding, which stabilizes the ground state and increases the activation energy for hydrolysis. In aprotic solvents, this strong ground-state solvation is absent, leading to a lower activation barrier and a faster reaction rate.

The table below summarizes the relative rates of phosphate ester hydrolysis in different solvent environments.

SolventPolarityNatureEffect on Hydrolysis RateRate Enhancement Factor (approximate)
WaterHighProticSlow1
Dimethyl Sulfoxide (DMSO)HighAproticVery Fast10⁶ - 10⁷
AcetoneMediumAproticFast5 x 10⁵
CyclohexaneLowAproticVery Fast2 x 10⁹

Interactions with Inorganic Surfaces and Crystal Growth Modulation

Octadecyl phosphate, the ester formed from octadecan-1-ol and phosphoric acid, demonstrates significant interactions with inorganic surfaces, playing a crucial role as a crystal growth modifier and a surface-modifying agent. Its amphiphilic nature, combining a long hydrocarbon tail with a polar phosphate headgroup, allows it to adsorb onto various substrates, altering their surface properties and influencing inorganic crystallization processes.

The presence of octadecyl phosphate during the crystallization of calcium carbonate (CaCO₃) has a marked impact on the resulting crystal size, morphology, and surface characteristics. Research has shown that its addition during the carbonation process for synthesizing CaCO₃ particles from a Ca(OH)₂ slurry can inhibit crystal growth. nih.gov The phosphate headgroup interacts strongly with calcium ions on the growing crystal faces, interfering with the regular deposition of further ions and thus limiting the ultimate size of the crystals.

The timing of the addition of octadecyl phosphate is critical to its function. When introduced during the digestion period of CaCO₃ synthesis, its primary role is to inhibit crystal growth, leading to the formation of superfine particles. nih.gov However, if added when the reaction medium reaches a pH of 7, its role shifts towards surface modification. nih.gov In this latter scenario, the compound reacts to form calcium alkyl phosphates which then deposit onto the surface of the CaCO₃ particles. nih.gov This deposition imparts a hydrophobic character to the normally hydrophilic CaCO₃ particles. nih.gov

The mechanism of inhibition is related to the adsorption of phosphate-containing compounds onto the crystal surface. Phosphate ions are known to be potent inhibitors of CaCO₃ growth and transformation. nih.gov They adsorb onto the calcium carbonate surface, a process enhanced by the presence of calcium ions in the solution, effectively blocking active growth sites. nih.gov This interaction can stabilize metastable polymorphs of CaCO₃, such as vaterite and aragonite, by inhibiting their transformation into the most stable form, calcite. nih.gov

Table 1: Effect of Octadecyl Phosphate Addition Time on Calcium Carbonate Properties

ParameterAddition During Digestion PeriodAddition at pH 7
Primary Effect Crystal Growth InhibitionSurface Modification
Resulting Particle Size Super-fineNot specified as primary effect
Surface Character Not specified as primary effectHydrophobic
Mechanism Inhibition of lattice ion depositionDeposition of calcium alkyl phosphates on the particle surface nih.gov

Octadecyl phosphate and the closely related octadecylphosphonic acid (OPA) are highly effective at forming robust, self-assembled monolayers (SAMs) on a variety of inorganic, particularly oxide, surfaces. mdpi.comnih.govnih.govmdpi.com This process is driven by the strong affinity of the phosphate (or phosphonate) headgroup for the metal oxides on the substrate.

The mechanism involves the direct coordination of the phosphate headgroup to metal cations on the surface, such as Ta(V) on tantalum oxide or Ti(IV) on titania, forming strong P-O-Metal bonds. nih.govnih.gov This interaction can be monodentate or bidentate, leading to a densely packed, ordered monolayer. nih.gov Once the headgroups are anchored, van der Waals interactions between the long octadecyl chains promote a high degree of molecular ordering, typically in a "tails-up" orientation. nih.gov

These SAMs fundamentally alter the surface properties of the inorganic material. A key modification is the change in wettability. The exposed, nonpolar, methyl-terminated ends of the octadecyl chains render the originally hydrophilic oxide surface highly hydrophobic. This change is quantifiable through contact angle measurements. For example, the formation of a complete OPA monolayer on titania films results in a significant increase in the water contact angle.

The robustness of these monolayers is a notable feature. The strong covalent bonding between the phosphate headgroup and the substrate makes the SAMs mechanically and chemically stable. mdpi.comnih.gov They can endure significant shear forces and are resistant to removal by common solvents, making them effective as molecular lubricants and protective coatings. mdpi.comnih.gov

Table 2: Characteristics of Octadecyl Phosphate/Phosphonic Acid Self-Assembled Monolayers (SAMs) on Oxide Surfaces

PropertyDescriptionSupporting Evidence
Formation Mechanism Spontaneous adsorption and self-assembly from solution onto oxide substrates. nih.govRapid formation observed upon immersion of substrates like mica, titania, and silicon wafers in OPA solution. nih.govnih.govmdpi.com
Bonding Strong coordination between the phosphate headgroup and metal atoms on the substrate surface (P-O-Metal). mdpi.comnih.govTime-of-flight secondary ion mass spectrometry (ToF-SIMS) and X-ray photoelectron spectroscopy (XPS) confirm strong chemical bonding. mdpi.comnih.gov
Molecular Orientation "Tails-up" orientation with the octadecyl chains extended away from the surface. nih.govEllipsometry and angle-dependent XPS measurements indicate a film thickness consistent with vertically oriented molecules. nih.gov
Surface Modification Converts hydrophilic oxide surfaces into hydrophobic surfaces.A significant increase in water contact angle is observed after SAM formation. nih.gov
Stability Mechanically robust and chemically resistant to common solvents. mdpi.comnih.govScratch tests show high mechanical strength; layers remain intact after exposure to various solvents. mdpi.comnih.gov

Exploration of Selective Cytotoxicity in In Vitro Cell Line Models (Excluding Clinical Relevance)

A comprehensive review of published scientific literature did not yield specific research studies focused on the selective cytotoxicity of the compound Octadecan-1-ol;phosphoric acid. Consequently, there is no available data from in vitro cell line models to report on its mechanisms of membrane disruption or apoptosis induction in cancer cells.

No studies were found that specifically investigate the ability of this compound to cause membrane disruption in cancer cell lines.

No studies were found that specifically investigate the mechanisms by which this compound might induce apoptosis in cell culture systems.

Applications in Advanced Materials Research and Analytical Science

Development of Chromatographic Stationary Phases

The distinct amphiphilic nature of octadecyl phosphate (B84403) makes it a valuable component in the design of novel stationary phases for liquid chromatography. These phases are engineered to offer unique separation capabilities, particularly for complex biological molecules.

Researchers have successfully synthesized a new class of bonded stationary phases for liquid chromatography that mimic the properties of immobilized artificial membranes (IAMs). nih.govresearchgate.net These alkyl-phosphate adsorbents are typically created by modifying an aminopropyl silica (B1680970) gel, resulting in a surface that emulates the phospholipids (B1166683) found in natural cell membranes. nih.govresearchgate.net The structure of these materials, confirmed through techniques like infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), consists of an octadecyl chain that provides a hydrophobic interaction site, while the phosphate group introduces a polar, negatively charged site. researchgate.netnih.gov

This biomimetic characteristic is significant because it allows for chromatographic separations that are based not only on hydrophobicity but also on electrostatic and polar interactions, similar to how molecules interact with cell surfaces. nih.gov The stationary phase essentially acts as a simplified model of a biological membrane, making it a powerful tool for studying the partitioning and interaction of bioactive compounds.

The primary application of these alkyl-phosphate bonded phases is the improved separation of biologically active compounds with varying polarities. nih.govresearchgate.net Traditional reversed-phase columns, such as octadecyl (C18) phases, separate molecules primarily based on hydrophobicity. nih.gov However, the inclusion of the phosphate group in the stationary phase provides an additional mechanism for interaction, enhancing the separation of compounds that are difficult to resolve on conventional columns.

For instance, new stationary phases incorporating a phosphodiester group and an octadecyl chain have proven to be the most hydrophobic among similar tested materials, yet they also exhibit unique selectivity due to the polar-embedded group. nih.gov This dual-interaction capability allows for the effective separation of diverse analytes, from non-polar to highly polar molecules, including beta-blockers and other pharmaceuticals. nih.gov The presence of the phosphate group can help in retaining and separating polar acidic compounds, where the retention can be modulated by adjusting the pH of the mobile phase. youtube.com

Table 1: Comparison of Chromatographic Stationary Phases

Feature Standard Octadecyl (C18) Phase Alkyl-Phosphate Bonded Phase (e.g., Diol-P-C18)
Primary Interaction Hydrophobic Mixed-Mode: Hydrophobic and Polar/Ionic
Structure Octadecyl chains bonded to silica Octadecyl chains and phosphate groups bonded to silica nih.gov
Biomimicry Low High (mimics cell membrane phospholipids) nih.govresearchgate.net
Selectivity Primarily based on analyte hydrophobicity nih.gov Tunable selectivity based on hydrophobicity and charge nih.gov

| Optimal Analytes | Non-polar to moderately polar compounds | Broad range, including polar and charged bioactive compounds nih.gov |

Role in Colloidal and Emulsion Systems

The surfactant properties of octadecyl phosphate are fundamental to its application in creating and stabilizing colloidal and emulsion systems for research and industrial formulations.

As an emulsifier, octadecan-1-ol;phosphoric acid is used to create stable mixtures of components that are typically immiscible, such as oil and water. cosmileeurope.eu Its effectiveness stems from its amphiphilic molecular structure. The long, 18-carbon octadecyl tail is lipophilic (oil-attracting), while the phosphate head is hydrophilic (water-attracting). cosmileeurope.eu

In an oil-in-water emulsion, the octadecyl phosphate molecules orient themselves at the oil-water interface. The lipophilic tails penetrate the oil droplets, while the hydrophilic phosphate heads remain in the surrounding water phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of a fine dispersion. cosmileeurope.eu Furthermore, the phosphate groups can impart an electrostatic charge to the surface of the oil droplets, causing them to repel each other and preventing them from coalescing, which enhances the long-term stability of the emulsion. This mechanism is critical in research formulations where consistent and stable nanoparticle or lipid-based systems are required. researchgate.net

Beyond biological or pharmaceutical research, octadecyl phosphate functions as a highly effective surfactant in various non-biological systems. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. cosmileeurope.eu

The compound's ability to reduce surface tension makes it useful in applications requiring wetting, dispersing, and stabilization. For example, in materials science, it can be used to aid in the dispersion of solid particles in a liquid medium, preventing aggregation and ensuring a homogenous mixture. The combination of a long alkyl chain and a phosphate functional group provides a balance of properties that can be leveraged in the formulation of specialized coatings, lubricants, and other industrial products where interfacial control is crucial.

Table 2: Surfactant Properties and Applications

Property Description Application Example
Emulsification Stabilizes oil-in-water or water-in-oil mixtures by reducing interfacial tension. cosmileeurope.eu Creating stable research formulations of solid lipid nanoparticles. researchgate.net
Dispersion Adsorbs onto the surface of solid particles to prevent them from aggregating in a liquid. Uniformly dispersing inorganic particles in a polymer matrix.

| Surface Modification | Forms a molecular layer on a surface, altering its properties (e.g., making it more hydrophilic or hydrophobic). | Modifying the surface of metal oxides for improved compatibility with organic solvents. |

Precursors in Bioceramics and Phosphate-Based Material Synthesis

While not a direct precursor in the same manner as bulk inorganic salts, the phosphate moiety of this compound makes it a relevant source material in the synthesis of specialized phosphate-based materials, including certain bioceramics.

Bioceramics, particularly those based on calcium phosphate, are widely used for bone regeneration due to their chemical similarity to the mineral component of bone. mdpi.comnih.gov Compounds like octacalcium phosphate (OCP) and hydroxyapatite (B223615) (HAp) are of significant interest, and OCP is considered a key precursor in the biological formation of HAp. mdpi.comnih.gov

The synthesis of these materials often requires a precisely controlled source of phosphate. Organophosphate compounds like octadecyl phosphate can serve as such a source in specialized synthesis routes, such as sol-gel or hydrothermal methods. In these processes, the organic component (the octadecyl chain) can act as a template or structure-directing agent before being removed at higher temperatures, leaving behind a network of phosphate ions that can then react with a calcium source to form the desired ceramic material. scilit.com The use of an organophosphate precursor allows for greater control over the particle size, morphology, and porosity of the final ceramic product, which are critical properties for its performance in biomedical applications. researchgate.net

Surface Modification of Inorganic Substrates

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and a polar phosphate headgroup, makes it an effective molecule for modifying the surface properties of various inorganic materials.

Octadecylphosphonic acid, a closely related compound, is widely used to create superhydrophobic surfaces. This is achieved through the formation of self-assembled monolayers (SAMs) on metal oxide surfaces such as titanium dioxide (TiO₂) and tantalum oxide (Ta₂O₅). The phosphate headgroup strongly bonds to the metal oxide, while the long, nonpolar octadecyl chains orient outwards, creating a densely packed, water-repellent layer. This modification can significantly increase the water contact angle of the material, making it superhydrophobic. Such surfaces have potential applications in self-cleaning coatings and anti-fouling biomedical implants.

Phosphoric acid octadecyl ester is utilized as an antistatic agent in various industries, including plastics, paper, and textiles. Its function is to prevent the buildup of static electricity on the surface of materials, which can be problematic in manufacturing processes and end-use applications. The mechanism of action involves the compound's ability to increase the surface conductivity of the material, often by attracting a thin layer of moisture from the atmosphere via its hydrophilic phosphate group. This slight conductivity allows for the dissipation of static charges. These antistatic properties are valuable in applications where electrostatic discharge can cause damage or handling issues.

Relevance in Prebiotic Chemistry Research

The study of the origins of life, or prebiotic chemistry, explores the chemical pathways that could have led to the formation of essential biomolecules on the early Earth. In this context, the formation of amphiphilic molecules like long-chain alkyl phosphates is of significant interest.

While direct evidence for the specific prebiotic synthesis of this compound is not documented, the formation of its constituent parts and similar molecules is considered plausible. Long-chain fatty alcohols, such as octadecan-1-ol, are thought to have been present on the early Earth, potentially delivered by meteorites or synthesized through Fischer-Tropsch-type reactions in hydrothermal vents.

Phosphorylation, the process of adding a phosphate group to a molecule, is a crucial reaction in biochemistry and is believed to have been a key step in the origin of life. Plausible prebiotic phosphorylating agents include polyphosphates, which can be formed by heating inorganic phosphates, a process that could have occurred in volcanic regions. It has been demonstrated that long-chain alcohols can be phosphorylated by heating with urea (B33335) and inorganic phosphate. Therefore, it is conceivable that under plausible prebiotic conditions, such as on a drying lagoon on a volcanic island, octadecan-1-ol could have reacted with a phosphorylating agent to form this compound. Such amphiphilic molecules could have then self-assembled into vesicles, primitive cell membranes that are a critical component of most origin-of-life scenarios.

Role as Possible Prebiotic Membrane Constituents

The formation of a stable, enclosed compartment is considered a critical step in the origin of life, providing a contained environment for primitive metabolic and genetic processes. mdpi.comnih.gov The compound formed from Octadecan-1-ol and phosphoric acid, known as octadecyl phosphate, is a single-chain amphiphile investigated as a plausible component of these primordial protocell membranes. berkeley.edursc.org Its structure, featuring a long hydrophobic hydrocarbon tail (octadecyl group) and a hydrophilic phosphate headgroup, allows for spontaneous self-assembly in aqueous environments, a key feature for forming the boundary structures of early cells. ubc.ca

Research has shown that single-chain amphiphiles with ten or more carbons in their hydrocarbon tails, such as octadecyl phosphate, can assemble into bilayer membranes. berkeley.edu These membranes can spontaneously close to form vesicles, which are microscopic spherical sacs enclosing an aqueous core. Such vesicles are considered excellent models for protocells, as they establish a fundamental separation between an internal and external environment. berkeley.edustephenmann.co.uk The process of self-assembly is a spontaneous thermodynamic process driven by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize contact with water, while the polar phosphate headgroups remain exposed to the aqueous surroundings. ubc.ca

Alkyl phosphates like octadecyl phosphate present several advantages as prebiotic membrane constituents compared to other simple amphiphiles, such as fatty acids. The phosphate headgroup is a key component of modern phospholipids and nucleic acids, suggesting its early involvement in biochemical evolution. rsc.orgmdpi.com The stability of phosphate mono-alkyl esters is a crucial factor, allowing them to form persistent structures like membranes. mdpi.com Furthermore, mixtures of different amphiphiles, such as fatty acids and their corresponding alcohols or phosphorylated derivatives, often form more stable vesicles that can withstand a wider range of pH and ionic conditions. nih.gov Recent studies have highlighted that vesicles composed of mixed lipids, including prebiotically plausible cyclophospholipids, are not only stable but also dynamic, capable of growth and division under conditions that support nucleic acid replication. nih.govresearchgate.net

The ability of these simple phosphorylated lipids to form robust vesicles that can encapsulate nucleic acids, acquire necessary molecules from the environment, and persist through environmental cycles like dehydration and rehydration supports their role in the emergence of cellular life. nih.govnih.govnih.gov While fatty acid membranes can be disrupted by high salt concentrations or complete dehydration, the incorporation of phospholipids or their precursors could have conferred a selective advantage by enhancing membrane stability and preserving encapsulated contents. nih.govbohrium.com

Table 1: Comparison of Prebiotic Amphiphiles for Membrane Formation

Feature Fatty Acids (e.g., Decanoic Acid) Alkyl Phosphates (e.g., Octadecyl Phosphate) Modern Phospholipids
Structure Single hydrocarbon chain with a carboxyl headgroup nih.gov Single hydrocarbon chain with a phosphate headgroup berkeley.edu Two hydrocarbon chains with a phosphate headgroup nih.gov
Self-Assembly Forms micelles and vesicles, but can be less stable nih.govnih.gov Spontaneously forms stable bilayer membranes and vesicles berkeley.edumdpi.com Forms highly stable and less dynamic bilayers nih.gov
Stability Sensitive to pH, high salt concentrations, and dehydration nih.govnih.gov Generally more stable than fatty acids due to the phosphate group mdpi.com Very stable across a wide range of conditions nih.gov
Prebiotic Plausibility High; found in meteorites and synthesized in prebiotic simulations nih.govberkeley.edu High; phosphorylation is a plausible prebiotic reaction rsc.orgnih.gov Low; complex multi-step synthesis likely requires enzymes nih.gov

Table 2: Key Research Findings on Amphiphile Vesicle Formation

Finding Significance for Prebiotic Membranes Relevant Amphiphiles
Single-chain amphiphiles with ≥10 carbons form bilayer membranes. berkeley.edu Establishes that simple molecules like octadecyl phosphate could form the necessary membrane structures for protocells. Alkyl Phosphates, Fatty Acids
Mixtures of amphiphiles (e.g., fatty acids and alcohols) create more robust vesicles. nih.gov Suggests that heterogeneous mixtures of lipids on the early Earth could lead to more resilient protocells. Fatty Acids, Alcohols
Cyclophospholipids mixed with fatty acids form stable, dynamic protocells compatible with RNA replication chemistry. nih.gov Provides a pathway for protocells that are both stable enough for genetics and dynamic enough for growth and division. Cyclophospholipids, Fatty Acids
Phospholipid-containing vesicles maintain encapsulation during dehydration, unlike pure fatty acid vesicles. nih.gov Highlights a selective pressure for incorporating phosphate-containing lipids to survive environmental cycles. Phospholipids, Fatty Acids

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Octadecyl Phosphate (B84403) Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, self-assembly, and interactions of molecules like octadecyl phosphate.

In the context of long-chain alkyl phosphates, MD simulations have been employed to understand their self-organization and the formation of ordered structures such as self-assembled monolayers (SAMs). For instance, simulations of the closely related octadecyl phosphonic acid (ODPA) on α-alumina surfaces have been used to investigate the mechanisms of monolayer growth. These simulations, which can span nanosecond timescales, reveal how individual surfactant molecules associate with the surface and relax into ordered packing motifs. rsc.org Such studies discriminate the role of the solvent and elucidate how different packing arrangements influence the final density and ordering of the monolayer. rsc.org

Key findings from MD simulations of long-chain alkyl phosphonates, which are analogous to phosphates, include:

Self-Arrangement: The long aliphatic chains (C18) exhibit a strong tendency to self-arrange to maximize van der Waals interactions, leading to ordered assemblies.

Influence of Head Group: The phosphate head group dictates the interaction with polar surfaces or solvents, anchoring the molecule and influencing the initial stages of self-assembly.

Solvent Effects: The nature of the solvent (e.g., polar vs. non-polar) significantly impacts the dynamics of monolayer formation and the final structure. rsc.org

These simulations provide a foundational understanding of how octadecyl phosphate molecules might behave at interfaces, such as in lipid bilayers or on the surface of biomaterials, where their amphiphilic nature drives them to form organized structures. The parameters derived from these simulations can offer insights into the stability and properties of such assemblies.

Table 1: Parameters and Outputs of a Typical MD Simulation for Alkyl Surfactant Assembly

ParameterDescriptionTypical Value/Setting
Force Field A set of parameters and equations used to describe the potential energy of the system.AMBER, CHARMM, GROMOS, Martini (Coarse-Grained)
System Size The number of atoms or molecules included in the simulation box.10,000 - 1,000,000+ atoms
Solvent Model The representation of solvent molecules (e.g., water).Explicit (e.g., TIP3P, SPC/E) or Implicit (continuum model)
Simulation Time The duration of the simulated physical time.Nanoseconds (ns) to Microseconds (µs)
Ensemble The set of statistical conditions under which the simulation is run (e.g., constant temperature, pressure).NVT (Canonical), NPT (Isothermal-isobaric)
Key Outputs Data extracted from the simulation trajectory.Radial Distribution Functions (RDFs), Mean Square Displacement (MSD), Order Parameters, Interaction Energies

Quantum Chemical Calculations of Phosphoryl Group Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules from first principles. These methods are particularly useful for studying the phosphoryl group of octadecan-1-ol;phosphoric acid, as they can detail bond characteristics, charge distributions, and the energetics of chemical reactions.

While specific DFT studies on octadecyl phosphate are not widely available, the methodology has been extensively applied to other organophosphates, yielding fundamental insights into the nature of the phosphate group. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to characterize the binding of organic phosphates like glycerolphosphate to mineral surfaces. frontiersin.org These studies calculate interaction energies and identify the formation of specific binding motifs (e.g., monodentate and bidentate complexes), revealing the crucial role of the phosphate group in adsorption processes. frontiersin.org

The application of quantum chemical calculations to octadecyl phosphate could provide valuable data on:

Acidity and Protonation States: Calculating the pKa values of the phosphoryl group to understand its charge state under physiological conditions. The reactivity of phosphate esters is highly dependent on their protonation state.

Bonding Analysis: Investigating the nature of the P-O bonds, including the partial double bond character of the P=O bond, which influences the group's geometry and reactivity.

Reaction Mechanisms: Modeling the hydrolysis of the ester bond or phosphoryl transfer reactions. Computational studies can map the potential energy surface of a reaction, identifying transition states and calculating activation energies, which are crucial for understanding the stability and reactivity of the compound. acs.org

DFT calculations on model systems like H₄P₂O₇ have been used to determine the relative energies of different conformations, such as the P-O-P bond angle in phosphate glasses, demonstrating the power of these methods to probe structural stability. randallcygan.com Similar approaches could be used to understand the conformational preferences and reactivity of the phosphoryl head group in octadecyl phosphate.

Computational Modeling of Receptor Interactions (Non-Clinical Lysophosphatidic Acid Receptor Studies)

This compound is a structural analog of lysophosphatidic acid (LPA), a significant signaling molecule that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPAR1-6). researchgate.net Computational modeling, particularly molecular docking and homology modeling, is a key tool for studying how ligands like octadecyl phosphate might interact with these receptors.

Since the crystal structures of all LPA receptors are not available, homology modeling is often the first step. nih.gov In this process, the amino acid sequence of an LPA receptor is used to build a three-dimensional model based on the known crystal structure of a related GPCR. nih.gov These models can then be used for molecular docking studies to predict the binding pose and affinity of potential ligands.

Docking studies involving LPA receptors have identified key amino acid residues that are critical for ligand binding. The negatively charged phosphate headgroup of LPA and its analogs typically forms strong ionic interactions with positively charged residues in the receptor's binding pocket.

Research involving fatty alcohol phosphates (FAPs), including FAP-18 (octadecyl phosphate), has provided specific insights into these interactions. Docking studies of FAP-18 with a model of the LPA₂ receptor have shown:

Binding Pocket: The ligand binds within the transmembrane domain of the receptor.

Key Interactions: The phosphate group forms crucial ion pairs with positively charged residues such as Arginine (Arg) and Lysine (Lys). For the LPA₂ receptor, these have been identified as Arg107 and Lys278. researchgate.net

Hydrogen Bonding: Additional stability is provided by hydrogen bonds, for example, with residues like Glutamine (Gln108). researchgate.net

These computational models are instrumental in rationalizing the activity of different LPA analogs and guiding the design of new, more selective agonists or antagonists. nih.gov

Table 2: Predicted Interactions of Fatty Alcohol Phosphates (FAPs) with a Homology Model of the LPA₂ Receptor

LigandDocked Energy (kcal/mol)Key Interacting Residues (Predicted)Type of Interaction
LPA (18:1) -15.08Arginine 107, Lysine 278, Glutamine 108Ion Pair, Hydrogen Bond
FAP-10 -10.46Arginine 107, Lysine 278Ion Pair
FAP-12 -12.06 (most favorable FAP)Arginine 107, Lysine 278Ion Pair
FAP-18 -10.84Arginine 107, Lysine 278Ion Pair
Data adapted from docking studies on LPA₂ receptor models. researchgate.net

Structure-Activity Relationship Modeling in Research Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential in medicinal chemistry for understanding the pharmacophore—the key structural features required for a molecule to exert a specific biological effect.

For analogs of lysophosphatidic acid, including octadecyl phosphate, SAR studies have been crucial in defining the structural requirements for interaction with LPA receptors. nih.gov These studies have established several key principles:

The Aliphatic Chain: A long hydrocarbon chain is essential for activity. The length and degree of saturation of this chain can influence receptor selectivity and potency.

The Phosphate Headgroup: A phosphate monoester or a bioisosteric group capable of carrying a negative charge at physiological pH is required for agonistic activity. nih.govacs.org

The Linker Region: The glycerol (B35011) backbone in natural LPA can be replaced. Simple alkyl phosphates (fatty alcohol phosphates) that lack the glycerol moiety are still active, indicating the core pharmacophore is the long aliphatic chain and the phosphate head. nih.gov

QSAR models can take these principles and quantify them. By using a dataset of structurally diverse LPA analogs with known activities (e.g., receptor binding affinity or functional response), a mathematical model can be built. nih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules—to predict the activity of new, untested compounds. For example, a binary QSAR model was successfully developed to predict the antagonistic activity of compounds at the LPA₃ receptor, demonstrating the utility of this approach even with a structurally diverse set of molecules. nih.gov

The inclusion of octadecyl phosphate and other fatty alcohol phosphates in such studies helps to refine these models, confirming the importance of hydrophobicity (conferred by the C18 chain) and the electrostatic potential of the phosphate headgroup as primary determinants of activity at LPA receptors.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The future of octadecyl phosphate (B84403) synthesis is increasingly geared towards sustainability and efficiency. Traditional methods for creating phosphate esters often rely on harsh reagents and generate significant waste. jocpr.com The principles of green chemistry are now guiding the development of new synthetic routes that are more environmentally benign, cost-effective, and safer. reinste.com

Key areas of innovation include:

Biocatalysis: Researchers are investigating the use of enzymes, such as lipases and phosphatases, to catalyze the phosphorylation of octadecan-1-ol. jocpr.com Biocatalytic methods offer high selectivity under mild conditions, reducing energy consumption and the formation of byproducts. acs.org The goal is to develop enzymatic processes for the synthesis of not only octadecyl phosphate but also more complex phosphorothioate-containing nucleosides, which are crucial in therapeutic oligonucleotides. acs.org

Alternative Solvents and Reaction Conditions: The shift away from hazardous organic solvents is a core tenet of green chemistry. jocpr.comjddhs.com Future research will focus on utilizing safer alternatives like water, bio-based solvents, or supercritical CO2 for the synthesis of octadecyl phosphate. jocpr.com Additionally, energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing are being explored to reduce reaction times and improve yields. jddhs.com

Renewable Feedstocks: A long-term goal is to source the octadecyl component from renewable biomass rather than petroleum-based feedstocks. This aligns with the broader push in the chemical industry to create more sustainable supply chains for versatile organophosphorus compounds. reinste.com

These green innovations aim to revolutionize the production of alkyl phosphates, making them more accessible for a variety of applications while minimizing environmental impact. rsc.org

Green Chemistry ApproachPotential Advantage for Octadecyl Phosphate SynthesisRelevant Research Area
BiocatalysisHigh selectivity, mild reaction conditions, reduced byproducts. jocpr.comEnzymatic phosphorylation of long-chain alcohols.
Alternative SolventsReduced toxicity and environmental impact, improved safety. jddhs.comUse of water, ionic liquids, or supercritical fluids.
Energy-Efficient TechniquesFaster reactions, lower energy consumption, enhanced yield. jddhs.comMicrowave-assisted synthesis, flow chemistry. acs.orgjddhs.com
Renewable FeedstocksReduced reliance on fossil fuels, more sustainable production lifecycle. reinste.comDeriving octadecan-1-ol from plant-based oils.

Advancements in Analytical Techniques for Complex Octadecyl Phosphate Mixtures

As the synthesis and application of octadecyl phosphate expand, so does the need for sophisticated analytical methods to characterize complex mixtures. Industrial preparations often contain a mix of mono- and di-esters, as well as unreacted starting materials and byproducts. The development of advanced analytical techniques is crucial for quality control and for understanding the structure-function relationships in various applications.

Future research will likely focus on the optimization and application of several key techniques:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a cornerstone for separating the components of octadecyl phosphate mixtures. springernature.com Future work will involve developing new stationary phases and mobile phase compositions to achieve better resolution of long-chain alkyl phosphates and their impurities.

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of components. springernature.com High-resolution mass spectrometry can provide exact mass measurements, enabling the unambiguous identification of different phosphate esters and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P and ¹H NMR are invaluable for structural elucidation. springernature.com Advanced NMR techniques, including two-dimensional methods, can help to fully characterize the structure of novel octadecyl phosphate derivatives and quantify the composition of complex mixtures.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For materials science applications where octadecyl phosphate is part of a larger inorganic matrix, ICP-OES is essential for the accurate quantification of phosphorus content, especially in complex matrices like those containing high levels of titanium. researchgate.net

These analytical advancements will provide the necessary tools to ensure the quality and consistency of octadecyl phosphate-based products and to deepen the understanding of their behavior in various systems.

Elucidation of Advanced Biological Mechanisms in Model Systems

The structural similarity of octadecyl phosphate to naturally occurring lysophospholipids makes it a valuable tool for studying biological membranes and cellular signaling pathways. While phosphate and phosphonate-based drugs often struggle to cross biological membranes due to their hydrophilic nature, the long alkyl chain of octadecyl phosphate may facilitate unique interactions with the lipid bilayer. researchgate.net

Emerging research is focused on several key questions:

Membrane Interaction and Fluidity: How does the incorporation of octadecyl phosphate affect the physical properties of lipid bilayers, such as fluidity and charge? nih.gov Studies using model liposomes and advanced spectroscopic techniques can provide insights into these interactions. Understanding how lipid biosensors recognize specific lipids like phosphatidylserine can be a model for how octadecyl phosphate might be recognized by membrane proteins. nih.gov

Enzyme Activity Modulation: Lysophosphatidate signals are partly regulated by lipid phosphate phosphatases (LPPs) on the cell surface. nih.gov An important area of future research is to determine whether octadecyl phosphate can act as a substrate, inhibitor, or modulator of these critical enzymes. This could have implications for understanding and potentially influencing cell growth and survival signals. nih.gov

Cellular Uptake and Trafficking: Investigating the mechanisms by which cells internalize octadecyl phosphate is crucial for any potential biomedical application. Its amphiphilic character may allow it to be incorporated into membranes or transported by lipid-binding proteins.

By using sophisticated model systems, from artificial lipid vesicles to various cell lines, researchers aim to unravel the detailed molecular interactions of octadecyl phosphate within a biological context, paving the way for potential therapeutic or diagnostic applications.

Development of Next-Generation Materials Utilizing Octadecyl Phosphate Architectures

The ability of octadecyl phosphate to self-assemble and modify surfaces makes it a highly versatile building block for next-generation materials. Its use as a surface modifier and a structural component is an area of active and promising research.

Future developments are anticipated in the following areas:

Functionalized Nanoparticles: Octadecyl phosphate can be used as a size-controlling additive and surface modifier in the synthesis of nanoparticles. nih.gov For instance, it has been used to create hydrophobic, super-fine calcium carbonate particles. nih.gov Research is also expanding into the functionalization of calcium phosphate nanoparticles for biomedical applications, where the phosphate group can play a key role in surface chemistry. mdpi.com

Layered Hybrid Materials: Researchers are exploring the intercalation of long-chain alkyl phosphates into layered inorganic materials like α-zirconium phosphate and octacalcium phosphate (OCP). mdpi.comresearchgate.net This creates organic-inorganic hybrid materials with tailored properties, such as enhanced hydrophobicity or the ability to incorporate other functional molecules. researchgate.netnih.gov OCPs, in particular, are attractive for creating biofriendly functional materials for applications like artificial bones and dental implants. mdpi.comnih.gov

Biomimetic Coatings: The phosphate headgroup can bind strongly to metal oxide surfaces, while the octadecyl tail creates a hydrophobic layer. This property is being explored for creating corrosion-resistant and biocompatible coatings on medical implants and other devices.

The combination of the phosphate's reactivity with the long alkyl chain's structural properties provides a rich platform for creating advanced materials with precisely controlled surface properties and functionalities.

Material TypeRole of Octadecyl Phosphate ArchitecturePotential Application
Functionalized NanoparticlesSurface modifier, size-control agent. nih.govAdvanced fillers, drug delivery carriers. nih.govmdpi.com
Layered Hybrid MaterialsIntercalating agent to create organic-inorganic layers. researchgate.netHydrophobic materials, biomedical implants. mdpi.comresearchgate.netnih.gov
Biomimetic CoatingsSurface binding (phosphate) and hydrophobic barrier (octadecyl).Corrosion resistance, biocompatible implants.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Prebiotic Studies

Octadecyl phosphate sits at a fascinating intersection of multiple scientific disciplines. Its fundamental chemical properties give rise to applications in materials science, and its structure is highly relevant to questions about the origin of life (prebiotic chemistry).

Future interdisciplinary research will explore:

Self-Assembling Systems and Protocells: The amphiphilic nature of octadecyl phosphate allows it to form vesicles or micelles in aqueous environments. This self-assembly is a key area of interest in prebiotic chemistry, as such structures could have acted as primitive cell membranes (protocells) on the early Earth, encapsulating the first biochemical reactions. nih.govmdpi.com The stability and kinetic properties of phosphate esters are central to their role in biochemistry. nih.gov

Role of Phosphate in Prebiotic Synthesis: Phosphorus is an essential element for all life, yet its availability on the early Earth is a subject of debate. mdpi.comnih.gov Studies on how simple molecules like octadecan-1-ol could be phosphorylated under plausible prebiotic conditions are crucial. mdpi.comresearchgate.net Phosphate can act as a catalyst and a structural component in the synthesis of fundamental molecules like nucleotides and amino acids. mdpi.com

Mineral-Organic Interactions: The interaction between alkyl phosphates and mineral surfaces is relevant to both materials science and prebiotic chemistry. On the early Earth, mineral surfaces may have catalyzed the formation of complex organic molecules and the assembly of the first protocells. Understanding how octadecyl phosphate binds to and organizes on minerals like apatite or clays can provide insights into these ancient processes. mdpi.com

This interdisciplinary approach, combining insights from synthetic chemistry, materials characterization, and theoretical modeling, will be essential to fully exploit the potential of octadecyl phosphate and to shed light on fundamental scientific questions.

Q & A

Q. What are the common synthesis routes for octadecan-1-ol phosphate, and how can researchers characterize its purity and structural integrity?

Methodological Answer: Octadecan-1-ol phosphate is typically synthesized via esterification, where phosphoric acid reacts with octadecan-1-ol under controlled conditions (e.g., using catalysts like sulfuric acid or coupling agents). Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation and quantify mono-, di-, or tri-ester ratios .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify phosphate (P=O at ~1250 cm⁻¹) and hydroxyl (O-H at ~3400 cm⁻¹) groups .
  • Elemental Analysis : To verify stoichiometric ratios of C, H, O, and P .
  • Thin-Layer Chromatography (TLC) : For preliminary purity assessment .

Advanced Research Question

Q. How can researchers resolve contradictions in reported thermal stability data of octadecan-1-ol phosphate under varying experimental conditions?

Methodological Answer: Discrepancies in thermal stability often arise from differences in experimental setups (e.g., atmosphere, heating rate). To address this:

  • Controlled Thermogravimetric Analysis (TGA) : Conduct experiments under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways .
  • Differential Scanning Calorimetry (DSC) : Compare melting points and phase transitions across studies, ensuring standardized heating rates (e.g., 10°C/min) .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and identify degradation mechanisms .

Basic Research Question

Q. What purification techniques are optimal for octadecan-1-ol phosphate to achieve high purity for electrochemical applications?

Methodological Answer: High-purity octadecan-1-ol phosphate is critical for electrochemical stability. Effective methods include:

  • Solvent Extraction : Use polar/non-polar solvent pairs (e.g., hexane/ethanol) to remove unreacted alcohol or acid .
  • Recrystallization : Optimize solvent selection (e.g., acetone) and cooling rates to minimize impurities .
  • Membrane Filtration : Employ nanofiltration membranes (e.g., acid-stable polyamide) to isolate target molecules .

Advanced Research Question

Q. How should researchers design experiments to assess the catalytic efficiency of octadecan-1-ol phosphate derivatives in selective catalytic reduction (SCR) processes?

Methodological Answer: To evaluate catalytic performance:

  • Factorial Experimental Design : Test variables like pyrolysis temperature (600–800°C), acid type (H₃PO₄ vs. H₂SO₄), and acid-to-raw-material ratios (0.75–3.00) .
  • Surface Area Analysis (BET) : Correlate catalyst porosity with NOₓ reduction efficiency.
  • In Situ DRIFTS Spectroscopy : Monitor intermediate species during SCR to identify reaction pathways .

Basic Research Question

Q. What analytical methods differentiate between mono-, di-, and tri-esters in octadecan-1-ol phosphate mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Separate ester derivatives based on retention times and mass-to-charge ratios .
  • ³¹P NMR Spectroscopy : Distinct chemical shifts for mono- (~0 ppm), di- (~-1 ppm), and tri-esters (~-2 ppm) .
  • Titration : Use acid-base titration to quantify free phosphate groups in mono-esters .

Advanced Research Question

Q. How can researchers analyze discrepancies in solubility data for octadecan-1-ol phosphate across different solvents?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Calculate δ (dispersion), δ (polar), and δ (hydrogen bonding) to predict solvent compatibility .
  • Molecular Dynamics Simulations : Model solute-solvent interactions to explain anomalous solubility in non-polar solvents .
  • Ternary Phase Diagrams : Map solubility limits for mixed-solvent systems (e.g., water/ethanol/hexane) .

Basic Research Question

Q. What safety protocols are critical when handling octadecan-1-ol phosphate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosolized particles .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Question

Q. How can researchers optimize solvent extraction parameters for phosphoric acid purification in wet-process systems?

Methodological Answer:

  • Response Surface Methodology (RSM) : Optimize temperature (40–80°C), solvent ratio (1:1–1:3), and mixing time (10–30 min) .
  • Ion Exchange Resins : Compare efficiency of strong-acid vs. chelating resins for metal ion removal (e.g., Fe³⁺, Al³⁺) .
  • Counter-Current Extraction : Design multi-stage systems to maximize P₂O₅ recovery (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.